Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide
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Overview
Description
Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide is an organic compound with a complex structure that includes a sulfide group attached to a phenyl ring, which is further substituted with methyl and iso-pentoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide typically involves the reaction of 4-iso-pentoxy-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfide source. Common reagents used in this synthesis include methyl iodide or dimethyl sulfate as methylating agents, and sodium sulfide or thiourea as sulfide sources. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or sulfuric acid at controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets and pathways. The sulfide group can participate in redox reactions, influencing cellular oxidative stress levels. The phenyl ring and its substituents may interact with biological macromolecules, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iso-pentoxy-3,5-dimethylphenyl ether
- Methyl 4-iso-pentoxy-3,5-dimethylphenyl ketone
- Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfone
Uniqueness
Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1,3-dimethyl-2-(3-methylbutoxy)-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-10(2)6-7-15-14-11(3)8-13(16-5)9-12(14)4/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQBSFMELKIEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCC(C)C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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